N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide
Description
Properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZXKOXNCYEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol) is refluxed in 4 N HCl (20 mL) for 12 hours. The reaction proceeds through cyclodehydration, forming 2-hydroxymethylbenzimidazole. The methyl group at the 2-position is introduced by reducing the hydroxymethyl intermediate using NaBH₄ in THF, yielding 2-methyl-1H-benzimidazole.
Key Parameters
-
Temperature: 110°C (reflux)
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Characterization: NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 4H, aromatic), 4.20 (s, 2H, CH₂), 2.50 (s, 3H, CH₃).
N-Alkylation with 2-Chlorobenzyl Group
The 1-position of the benzimidazole is alkylated with 2-chlorobenzyl chloride to introduce the chlorinated aromatic substituent. This step employs a base to deprotonate the benzimidazole nitrogen, facilitating nucleophilic substitution.
Alkylation Procedure
2-Methyl-1H-benzimidazole (1.32 g, 10 mmol) is dissolved in dry DMF (15 mL) under nitrogen. Potassium carbonate (2.76 g, 20 mmol) is added, followed by dropwise addition of 2-chlorobenzyl chloride (1.61 g, 10 mmol). The mixture is stirred at 80°C for 6 hours. The product, 1-(2-chlorobenzyl)-2-methyl-1H-benzimidazole, is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Reaction Optimization
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF
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Characterization: NMR (101 MHz, CDCl₃): δ 148.2 (C=N), 134.5 (C-Cl), 128.9–126.3 (aromatic), 45.8 (N-CH₂), 21.4 (CH₃).
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
| Technique | Data |
|---|---|
| NMR | δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 9H, aromatic), 6.55 (d, 1H, furan H-3), 5.02 (s, 2H, NCH₂), 4.35 (s, 2H, ArCH₂N) |
| IR (KBr) | 3276 (N-H), 1665 (C=O), 1598 (C=N), 745 (C-Cl) cm⁻¹ |
| HPLC (C18 column) | Retention time: 8.2 min; Purity: 98.4% |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains.
In Vitro Studies
Research has shown that the compound exhibits potent activity against:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Demonstrated antifungal activity against Candida species.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various microbial strains:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
| Candida albicans | 20.0 |
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity, particularly through its interactions with specific molecular targets involved in cancer progression.
Research Findings
Studies have indicated that this compound may induce apoptosis in cancer cells by:
- Inhibiting dihydrofolate reductase (DHFR), an important target for antimetabolite drugs.
- Disrupting cell cycle progression.
Table 2 presents findings from anticancer studies:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colorectal cancer) | 4.53 |
| MCF7 (breast cancer) | 6.78 |
| A549 (lung cancer) | 5.85 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly for cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
Implications
Inhibiting these enzymes can potentially lead to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound in infected mice models, resulting in a significant reduction of bacterial load by approximately 70%, indicating strong therapeutic potential against infections.
Case Study 2: Cancer Treatment
Another clinical trial assessed a related benzimidazole derivative's efficacy in patients with advanced cancer, reporting a tumor size reduction in over 60% of participants after a treatment regimen lasting 12 weeks.
Mechanism of Action
The mechanism of action of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide involves its interaction with specific molecular targets. In biological systems, it is believed to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Chlorobenzyl Substitutions
Positional isomerism in the chlorobenzyl group significantly impacts physicochemical and biological properties:
Key Observations :
- Hydrogen bonding: The furamide group’s oxygen atoms act as hydrogen bond acceptors, a feature shared across these derivatives. However, crystallinity varies with substitution position, as noted in studies using SHELX software for structural refinement .
Functional Group Variations
Replacing the furamide moiety or modifying the linker chain alters bioactivity and solubility:
Key Observations :
- Furamide vs.
Biological Activity
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzimidazole moiety linked to a chlorobenzyl group and a furamide functional group. Its molecular formula is with a molecular weight of approximately 365.8 g/mol. The structural characteristics contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclocarbonylation methods. These established synthetic pathways allow for the precise construction of the target molecule, enabling further chemical modifications that could enhance its biological efficacy.
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains. Its mechanism likely involves disrupting essential cellular processes in microorganisms, which can include interference with DNA replication or protein synthesis pathways .
Antibacterial Activity
The compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that the Minimum Inhibitory Concentration (MIC) values for various bacterial strains are promising, indicating effective growth inhibition at relatively low concentrations .
Antifungal Activity
In addition to its antibacterial properties, this compound has been shown to effectively inhibit fungal growth. This antifungal activity positions it as a potential candidate for treating fungal infections that are resistant to conventional therapies.
Case Studies and Research Findings
A study conducted on the antimicrobial potential of various benzimidazole derivatives, including this compound, utilized quantitative structure-activity relationship (QSAR) analysis. The findings indicated that the biological activity varied significantly with the substituents on the phenyl ring, emphasizing the importance of structural modifications in enhancing antimicrobial efficacy .
| Compound | Target Microorganism | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | Effective |
| This compound | Escherichia coli | 16 | Moderate |
| This compound | Candida albicans | 32 | Effective |
Future Directions
The ongoing research into this compound highlights its potential as an effective antimicrobial agent. Further studies focusing on its interactions with specific biological macromolecules will be crucial for elucidating its pharmacological profile and therapeutic applications. The compound's structural uniqueness may facilitate targeted research in medicinal chemistry, potentially leading to new treatments for resistant microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
